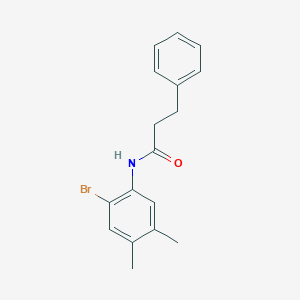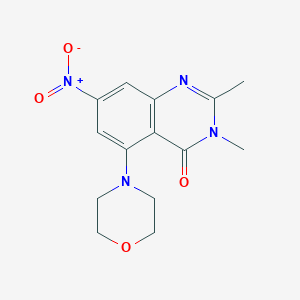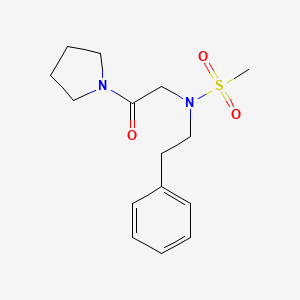
2,2,2-trichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide, commonly known as TTAA, is a chemical compound that has been extensively studied for its potential applications in various fields. TTAA is a white crystalline powder that is soluble in organic solvents and has a melting point of 148-150°C.
Wirkmechanismus
The mechanism of action of TTAA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins. In particular, TTAA has been shown to inhibit the activity of the proteasome, which is responsible for degrading proteins in cells. By inhibiting the proteasome, TTAA can cause the accumulation of proteins in cells, leading to cell death.
Biochemical and Physiological Effects
TTAA has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that TTAA can induce apoptosis, or programmed cell death, in cancer cells. TTAA has also been shown to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria. In vivo studies have shown that TTAA can reduce tumor growth in mice and improve survival rates in malaria-infected mice.
Vorteile Und Einschränkungen Für Laborexperimente
TTAA has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, TTAA also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Zukünftige Richtungen
For research on TTAA include the development of TTAA-based drugs and the optimization of the synthesis method.
Synthesemethoden
The synthesis of TTAA involves the reaction of 2,2,6,6-tetramethyl-4-piperidinol with chloroacetyl chloride in the presence of triethylamine. The resulting product is then treated with thionyl chloride and triethylamine to obtain TTAA. The overall yield of the synthesis is around 60%, and the purity of the product can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
TTAA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and polymer science. In medicine, TTAA has been shown to have antimalarial, anticancer, and antiviral properties. In agriculture, TTAA has been used as a pesticide and insecticide. In polymer science, TTAA has been used as a stabilizer for polypropylene.
Eigenschaften
IUPAC Name |
2,2,2-trichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19Cl3N2O/c1-9(2)5-7(6-10(3,4)16-9)15-8(17)11(12,13)14/h7,16H,5-6H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEDWYKSKNBHOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C(Cl)(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-ethyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5862736.png)
![N-(3-chlorophenyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5862742.png)

![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5862754.png)



![benzaldehyde (3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)hydrazone](/img/structure/B5862785.png)
![5-[(2,4-difluorobenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5862788.png)

![3-chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5862806.png)
![N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5862812.png)